molecular formula C26H24ClN3O4 B279552 N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B279552
M. Wt: 477.9 g/mol
InChI Key: LQLUWRNMZQAANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BGB-324, is a small molecule inhibitor that targets the enzyme Axl kinase. Axl kinase is a receptor tyrosine kinase that is involved in a variety of cellular processes, including cell survival, proliferation, and migration. BGB-324 has been shown to have potential applications in the treatment of various types of cancer, as well as in the treatment of fibrotic diseases.

Mechanism of Action

BGB-324 works by binding to the ATP-binding site of Axl kinase, thereby inhibiting its activity. Axl kinase is involved in a variety of cellular processes that are important for cancer cell survival and proliferation, including cell signaling pathways and immune evasion. Inhibition of Axl kinase using BGB-324 has been shown to disrupt these processes and induce cancer cell death.
Biochemical and Physiological Effects:
BGB-324 has been shown to have a variety of biochemical and physiological effects, particularly in cancer cells. Studies have shown that BGB-324 can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, BGB-324 has been shown to have anti-fibrotic effects in preclinical models of fibrotic diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BGB-324 for lab experiments is its specificity for Axl kinase. Unlike other kinase inhibitors, BGB-324 does not inhibit other kinases that may be involved in normal cellular processes. This makes it a valuable tool for studying the role of Axl kinase in cancer biology and other disease processes. One limitation of BGB-324 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on BGB-324. One area of interest is the development of combination therapies that include BGB-324 and other anti-cancer agents. Studies have shown that BGB-324 can sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may be a valuable addition to standard cancer treatment regimens. Another area of interest is the development of BGB-324 analogs that have improved pharmacokinetic properties and/or increased potency. Finally, further research is needed to fully understand the role of Axl kinase in various disease processes, and to identify other potential therapeutic targets for the treatment of cancer and fibrotic diseases.

Synthesis Methods

BGB-324 can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of BGB-324 was first reported by scientists at BeiGene, a biopharmaceutical company based in China. The synthesis process involves the use of various reagents and solvents, and requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

BGB-324 has been the subject of extensive scientific research, particularly in the field of cancer biology. Studies have shown that Axl kinase is overexpressed in a variety of cancer types, including breast, lung, and pancreatic cancer. Inhibition of Axl kinase using BGB-324 has been shown to have anti-tumor effects in preclinical models of these cancers.

Properties

Molecular Formula

C26H24ClN3O4

Molecular Weight

477.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C26H24ClN3O4/c27-20-4-1-18(2-5-20)26(32)30-13-11-29(12-14-30)22-8-6-21(7-9-22)28-25(31)19-3-10-23-24(17-19)34-16-15-33-23/h1-10,17H,11-16H2,(H,28,31)

InChI Key

LQLUWRNMZQAANO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.